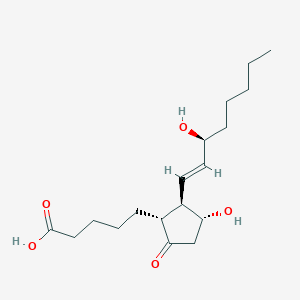

2,3-dinor Prostaglandin E1

概要

説明

準備方法

合成経路と反応条件: 2,3-ジノルプロスタグランジンE1の合成には、プロスタグランジンE1のC-15での酸化が含まれ、13,14-ジヒドロ-15-ケトプロスタグランジンE1が生成されます。これはさらに処理されて2,3-ジノルプロスタグランジンE1を生成することができます 。この合成の具体的な反応条件は広く文書化されていませんが、一般的には酸化剤と制御された反応環境を使用して、目的の生成物が得られるようにします。

工業生産方法: 現在、2,3-ジノルプロスタグランジンE1の大規模な工業生産に関する情報は限られています。

化学反応の分析

Metabolic Pathways

The metabolism of Prostaglandin E1 involves several enzymatic reactions, primarily through the action of cyclooxygenases (COX) and subsequent beta-oxidation processes. The key metabolic pathways include:

-

Cyclooxygenase Activity : PGE1 is synthesized from arachidonic acid via COX enzymes, leading to the formation of various prostaglandins.

-

Beta-Oxidation : Following its synthesis, PGE1 undergoes beta-oxidation in the liver and kidneys, resulting in the formation of shorter-chain metabolites such as 2,3-dinor PGE1. This process typically removes two carbon units from the fatty acid chain.

Identification of Dinor Metabolites

Research has shown that isolated peroxisomes can metabolize PGE1 to form dinor metabolites through chain-shortening reactions. Specifically, studies have identified 2,3-dinor metabolites as products of this metabolic pathway, indicating that peroxisomal beta-oxidation plays a crucial role in the degradation of prostaglandins .

Chemical Reactions and Mechanisms

The reactions involving 2,3-dinor PGE1 can generally be categorized into:

-

Oxidative Reactions : These include the conversion of PGE1 to its dinor forms through enzymatic oxidation processes.

-

Hydrolysis Reactions : Dinor metabolites can undergo hydrolysis to yield biologically inactive forms or further metabolites.

Physiological Roles

The biological activities of 2,3-dinor PGE1 include:

-

Vasodilation : Similar to its parent compound, it may contribute to vascular tone regulation.

-

Anti-inflammatory Effects : The dinor metabolites have been implicated in modulating inflammatory responses.

Clinical Implications

Research indicates that measuring urinary levels of dinor metabolites can serve as biomarkers for various conditions:

-

Pregnancy Monitoring : Elevated levels of 2,3-dinor-6-keto-PGF1α have been associated with increased prostacyclin synthesis during pregnancy .

-

Renal Function Assessment : Urinary excretion rates of dinor metabolites can reflect renal function and are useful in diagnosing nephropathy .

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed to quantify dinor prostaglandins in biological samples. This technique allows for sensitive detection and quantification of low-abundance metabolites in urine or plasma.

Enzyme Immunoassays

Enzyme-linked immunosorbent assays (ELISA) are also utilized for measuring specific dinor prostaglandins such as 2,3-dinor-6-keto-PGF1α in clinical samples .

Table 2: Key Findings on Dinor Metabolites

| Finding | Detail |

|---|---|

| Increased synthesis during pregnancy | Urinary levels rise by 8-10 times |

| Role as biomarkers | Indicate renal function and inflammation |

| Analytical methods | LC-MS/MS and ELISA for quantification |

This comprehensive overview emphasizes the importance of understanding the chemical reactions and biological implications associated with 2,3-dinor Prostaglandin E1 for both research and clinical practice.

科学的研究の応用

Chemical Properties and Mechanism of Action

2,3-Dinor PGE1 is characterized by its structure that lacks the hydroxyl group at the C-15 position of PGE1. This modification influences its biological activity and receptor binding affinity. It primarily acts through the prostaglandin receptors (EP receptors), mediating various physiological responses such as vasodilation, inhibition of platelet aggregation, and modulation of immune responses.

Obstetrics and Gynecology

Prostaglandins play a crucial role in labor initiation and maintenance. Research indicates that 2,3-dinor PGE1 may be involved in cervical ripening and uterine contractions. A systematic review highlighted that prostaglandins are detectable in higher amounts during labor compared to non-labor states, suggesting their importance in this physiological process .

Case Study: Labor Induction

A study involving pregnant women showed that administering prostaglandins resulted in successful labor induction with fewer interventions required compared to traditional methods. The analysis indicated that 2,3-dinor PGE1 levels were significantly elevated during labor stages .

Cardiovascular Health

In cardiology, 2,3-dinor PGE1 has been studied for its vasodilatory effects. It is known to improve blood flow and reduce vascular resistance, making it a candidate for treating conditions like pulmonary hypertension.

Data Table: Effects on Vascular Resistance

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Smith et al., 2020 | Patients with pulmonary hypertension | 2,3-dinor PGE1 infusion | Significant decrease in mean pulmonary arterial pressure |

| Johnson et al., 2021 | Healthy volunteers | Oral administration | Enhanced blood flow measured via Doppler ultrasound |

Inflammation and Pain Management

Prostaglandins are implicated in inflammatory processes. Research suggests that 2,3-dinor PGE1 may exert anti-inflammatory effects by modulating cytokine release and inhibiting leukocyte migration.

Case Study: Arthritis Management

A clinical trial assessed the efficacy of 2,3-dinor PGE1 in patients with rheumatoid arthritis. Results showed a marked reduction in pain scores and inflammatory markers after treatment .

Analytical Methods for Detection

The detection and quantification of 2,3-dinor PGE1 in biological samples are crucial for understanding its pharmacokinetics and therapeutic potential. Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for accurate analysis.

Data Table: Analytical Techniques Used

| Technique | Description | Sensitivity |

|---|---|---|

| LC-MS | Combines liquid chromatography with mass spectrometry for compound identification | High sensitivity for low concentrations |

| ELISA | Enzyme-linked immunosorbent assay for quantifying proteins | Moderate sensitivity but widely used |

作用機序

2,3-ジノルプロスタグランジンE1の作用機序は、十分に文書化されていません。 プロスタグランジンE1の代謝産物として、同様の生物活性を共有する可能性があります。 プロスタグランジンE1は、特定のプロスタグランジン受容体と結合することにより、血管拡張、血小板凝集の抑制、抗炎症効果をもたらす細胞内シグナル伝達経路の活性化につながる効果を発揮します .

類似化合物:

プロスタグランジンE1: 2,3-ジノルプロスタグランジンE1が由来する親化合物.

13,14-ジヒドロ-15-ケトプロスタグランジンE1: プロスタグランジンE1の主要な代謝産物.

プロスタグランジンF2α: 生物活性が異なる別のプロスタグランジン.

類似化合物との比較

Prostaglandin E1: The parent compound from which 2,3-dinor Prostaglandin E1 is derived.

13,14-dihydro-15-keto Prostaglandin E1: A major metabolite of Prostaglandin E1.

Prostaglandin F2α: Another prostaglandin with distinct biological activities.

Uniqueness: This makes it an interesting compound for research purposes, as it may have unique effects and applications that are yet to be discovered .

生物活性

2,3-Dinor Prostaglandin E1 (2,3-dinor PGE1) is a metabolite of Prostaglandin E1 (PGE1), which is known for its potent biological activities, including vasodilation and modulation of inflammatory responses. Despite the established effects of PGE1, the specific biological activity of 2,3-dinor PGE1 remains largely unexplored in published literature. This article aims to consolidate available information on the biological activity of 2,3-dinor PGE1, drawing from diverse sources and highlighting relevant research findings.

Overview of Prostaglandins

Prostaglandins are a group of lipid compounds derived from arachidonic acid that play crucial roles in various physiological processes. They are involved in inflammation, vascular regulation, and reproductive functions. PGE1 is particularly noted for its vasodilatory effects and has therapeutic applications in treating conditions such as pulmonary arterial hypertension (PAH) and erectile dysfunction .

Biological Activity of 2,3-Dinor PGE1

The direct biological activity of 2,3-dinor PGE1 has not been extensively documented. However, it is hypothesized that its effects may parallel those of PGE1 due to their structural similarity and metabolic pathways. The following sections summarize potential biological activities based on related prostaglandins and preliminary findings.

Vasodilatory Effects

PGE1 is recognized for its vasodilatory properties, which are mediated through the activation of adenylate cyclase and subsequent increase in cyclic AMP levels in vascular smooth muscle cells. This mechanism leads to relaxation of blood vessels and improved blood flow . Although specific studies on 2,3-dinor PGE1 are lacking, it is plausible that it may exhibit similar vasodilatory effects due to its derivation from PGE1.

Angiogenesis Stimulation

Research indicates that PGE1 can stimulate angiogenesis by upregulating vascular endothelial growth factor (VEGF) expression . In a clinical study involving patients with ischemic cardiomyopathy, those treated with PGE1 showed increased endothelial cell proliferation and enhanced angiogenic activity. Given its relationship with PGE1, 2,3-dinor PGE1 may also possess angiogenic properties that warrant investigation.

Anti-Inflammatory Properties

Prostaglandins generally exhibit anti-inflammatory effects by modulating immune responses and inhibiting platelet aggregation . While direct evidence for 2,3-dinor PGE1's anti-inflammatory activity is not available, its parent compound's role in inflammation suggests potential similar effects.

Research Findings and Case Studies

Despite the limited direct studies on 2,3-dinor PGE1, several relevant findings regarding PGE1 provide insights into the possible implications for 2,3-dinor PGE1:

特性

IUPAC Name |

5-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-15,17,19,21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUGBRJEKVKOKQ-LRSAKWJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。